molecular formula C3H3BrN2S B1287722 2-Bromothiazol-4-amine CAS No. 41731-33-3

2-Bromothiazol-4-amine

Cat. No. B1287722
CAS RN: 41731-33-3
M. Wt: 179.04 g/mol
InChI Key: CFVNVCUJPRPMCN-UHFFFAOYSA-N
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Description

2-Bromothiazol-4-amine is a chemical compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This compound is characterized by the presence of a bromine atom and an amine group, which make it a versatile intermediate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related thiazole compounds has been extensively studied. For instance, 2,4-dibromothiazole has been used as a starting material to prepare a variety of 2-substituted 4-bromothiazoles through regioselective Pd(0)-catalyzed cross-coupling reactions . Additionally, aminothiazole compounds have been synthesized by reacting 2,4-dibromothiazole with nitrogen-containing compounds, confirming the structures with spectroscopic techniques such as 1H NMR . An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid has also been reported, starting from ethyl 2-amino-thiazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of 2-bromothiazol-4-amine and its derivatives can be elucidated using X-ray diffraction analysis, as demonstrated in studies of related compounds. For example, the crystal structures of products from the interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids have been determined, revealing hydrogen bonding motifs and weak π-π interactions .

Chemical Reactions Analysis

2-Bromothiazol-4-amine can participate in various chemical reactions due to its reactive bromine atom and amine group. Aromatic nucleophilic substitution reactions have been observed with bromo-thiophene derivatives and amines, leading to the formation of N-substituted amino-thiophenes . Moreover, novel imidazo[2,1-b]thiazol-5-amine derivatives have been synthesized through a one-pot, four-component reaction involving 2-bromoacetophenone derivatives, showcasing the reactivity of brominated thiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromothiazol-4-amine derivatives can be characterized by various analytical techniques. Melting point measurements, infrared spectroscopy, mass spectrometry, and NMR spectroscopy are commonly used to determine the structure and purity of synthesized compounds . These properties are crucial for understanding the behavior of the compound in different environments and for its application in further chemical syntheses.

Scientific Research Applications

Application 1: Antimicrobial and Antiproliferative Agents

  • Specific Scientific Field : Medicinal Chemistry .
  • Summary of the Application : 2-Bromothiazol-4-amine is used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives. These derivatives have shown promising results as prospective antimicrobial and antiproliferative agents .
  • Methods of Application or Experimental Procedures : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
  • Results or Outcomes : The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Application 2: Synthesis of Coumarin Derivatives

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Amino-4-bromothiazole, which can be synthesized from 2-Bromothiazol-4-amine, is used in the preparation of coumarin derivatives . These derivatives have shown antimicrobial properties .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis and application can vary widely and are often proprietary or specific to the research being conducted. Typically, the synthesis of coumarin derivatives involves a series of organic reactions, including condensation, substitution, and cyclization .
  • Results or Outcomes : The coumarin derivatives synthesized using 2-Amino-4-bromothiazole have shown antimicrobial properties . The specific results, including quantitative data or statistical analyses, would depend on the specific derivative synthesized and the conditions of the antimicrobial testing .

Application 3: Pharmaceutical Intermediates

  • Specific Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 2-Bromothiazol-4-amine hydrobromide is used as a pharmaceutical intermediate . Pharmaceutical intermediates are chemical compounds that are the building blocks used in the production of active pharmaceutical ingredients .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis and application can vary widely and are often proprietary or specific to the research being conducted. Typically, the synthesis of pharmaceutical intermediates involves a series of organic reactions .
  • Results or Outcomes : The specific results, including quantitative data or statistical analyses, would depend on the specific derivative synthesized and the conditions of the pharmaceutical testing .

properties

IUPAC Name

2-bromo-1,3-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c4-3-6-2(5)1-7-3/h1H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVNVCUJPRPMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60604740
Record name 2-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiazol-4-amine

CAS RN

41731-33-3
Record name 2-Bromo-1,3-thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60604740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SY Lv, QY Li, BW Li, JY Wang, YB Mu, L Li… - Chinese Journal of …, 2022 - Springer
Electron-rich thiophene-flanked thiazoloisoindigo (Th-TzII) has been reported as a building block for ambipolar polymeric field-effect transistors however with preferable hole transport. …
Number of citations: 2 link.springer.com
VS Koshti - 2018 - dspace.ncl.res.in
… ), 2bromothiazol-4-amine (19) and 2-bromothiazol-4-amine (22) respectively, which upon treatment with acidic anhydride or acid chloride produced amide functionalized products N-(6…
Number of citations: 0 dspace.ncl.res.in
D James - 2014 - core.ac.uk
The replacement of silicon as a semiconductor within photovoltaics and transistors is key to producing cheaper and easier to produce devices, which can go some way towards tackling …
Number of citations: 3 core.ac.uk

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